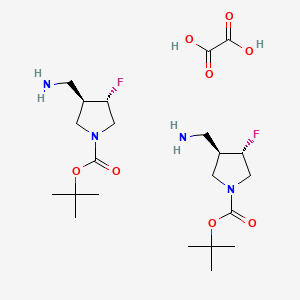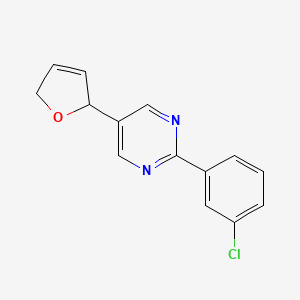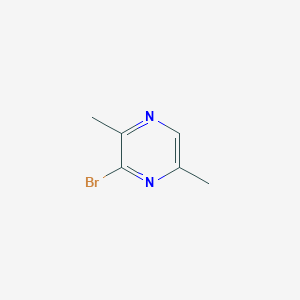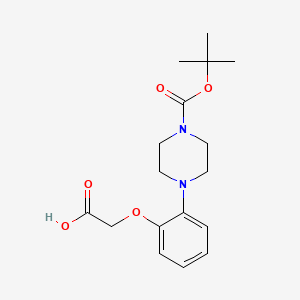![molecular formula C9H7ClN2O2 B13895250 Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13895250.png)
Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The structure of this compound features a fused bicyclic system, which includes an imidazole ring fused to a pyridine ring, with a chlorine atom at the 2-position and a methyl ester group at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-chloroketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) in an aqueous medium, which promotes the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as metal-free catalysis and aqueous reaction media, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products:
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines with different functional groups at the 2-position.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups such as carboxylic acids or ketones.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound and its derivatives have shown potential as therapeutic agents. They are being investigated for their activity against various diseases, including tuberculosis (TB) and other infectious diseases . The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of dyes, pigments, and other functional materials .
Mécanisme D'action
The mechanism of action of methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. In the context of its biological activity, the compound may inhibit certain enzymes or receptors, leading to the disruption of essential biological pathways . For example, in the case of its anti-tuberculosis activity, the compound may target enzymes involved in the synthesis of the bacterial cell wall, thereby inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate: This compound has a chlorine atom at the 3-position instead of the 2-position.
Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate: This compound has a chlorine atom at the 8-position and a carboxylate group at the 6-position.
Uniqueness: Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom and the ester group can affect the compound’s ability to interact with various targets, making it distinct from its analogues .
Propriétés
Formule moléculaire |
C9H7ClN2O2 |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-12-5-7(10)11-8(12)4-6/h2-5H,1H3 |
Clé InChI |
AYZFURCPKPIGSB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=NC(=CN2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid](/img/structure/B13895183.png)

![[5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid](/img/structure/B13895193.png)


![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B13895223.png)




![Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13895256.png)

